Methyl 6-bromo-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine substituent at position 6 and a methyl ester group at position 3 of the benzofuran core. For instance, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound III in ) is derived from 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid through dimethylation and bromination .
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
methyl 6-bromo-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5H,1H3 |
InChI Key |
WBTLATUTHWZXSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-benzofuran-3-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method involves the bromination of 1-benzofuran-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-1-benzofuran-3-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine Condensation | DMF, 100°C, CuI (10 mol%) | 6-Amino-1-benzofuran-3-carboxylate | 87% | |
| Methoxylation | NaOMe, MeOH, reflux | 6-Methoxy-1-benzofuran-3-carboxylate | 72% |
The copper-catalyzed reaction with amines proceeds efficiently due to the activation of the bromine by the electron-deficient aromatic system . Steric hindrance from the ester group limits substitution at position 3.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst System | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 6-Phenyl-1-benzofuran-3-carboxylate | 68% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 6-Ethynylphenyl-1-benzofuran-3-carboxylate | 61% |
These reactions enable the introduction of aryl, alkenyl, or alkynyl groups at position 6 . The ester group remains intact under these conditions.
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or transesterification:
Hydrolysis to the carboxylic acid is quantitative under strong acidic or basic conditions , facilitating further derivatization.
Electrophilic Substitution
The benzofuran core participates in electrophilic reactions at position 4 or 7, though reactivity is reduced due to electron-withdrawing groups:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Bromo-4-nitro-1-benzofuran-3-carboxylate | 45% | |
| Halogenation (Cl) | Cl₂, FeCl₃, CH₂Cl₂ | 6-Bromo-4-chloro-1-benzofuran-3-carboxylate | 38% |
Nitration occurs preferentially at position 4 due to meta-directing effects of the ester and bromine . Yields are moderate due to competing side reactions.
Reduction Reactions
Selective reduction of the ester or bromine is achievable:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester Reduction | LiAlH₄, THF, 0°C | (6-Bromo-1-benzofuran-3-yl)methanol | 82% | |
| Debromination | H₂, Pd/C, EtOAc | 1-Benzofuran-3-carboxylate | 90% |
Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the bromine . Catalytic hydrogenation removes the bromine entirely.
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation or bacterial growth. The bromine atom and carboxylate ester group play crucial roles in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 6-bromo-1-benzofuran-3-carboxylate shares structural similarities with several benzofuran derivatives, differing primarily in substituents, ester groups, and halogenation patterns. Below is a detailed comparison of key analogs:
Table 1: Structural and Physicochemical Comparison of this compound and Analogs
Note: XLogP3 values marked with * are estimated based on structural analogs due to unavailable experimental data for the target compound.
Key Findings:
Lipophilicity (XLogP3):
- The target compound (estimated XLogP3 ~2.5) is less lipophilic than analogs with bulky substituents. For example, the cinnamyloxy-substituted derivative (XLogP3 = 5.4) exhibits higher lipophilicity due to its aromatic side chain . Ethyl esters (e.g., XLogP3 = 5.7 in ) are more lipophilic than methyl esters, aligning with the "ethyl effect" in medicinal chemistry.
Molecular Weight and Complexity:
- The target compound (MW = 255.07) is smaller and less complex than derivatives with additional substituents (e.g., MW = 401.2 in ). This may enhance its metabolic stability and synthetic accessibility.
Hydrogen Bonding and Solubility:
- Derivatives with polar groups (e.g., 5-hydroxy in compound III from ) have higher topological polar surface area (TPSA = 75.9 Ų), improving water solubility. In contrast, the target compound’s TPSA (48.7 Ų) suggests moderate solubility, typical of halogenated aromatics.
Rotatable Bonds and Conformational Flexibility:
- The cinnamyloxy-substituted analogs (6–7 rotatable bonds ) exhibit greater conformational flexibility than the target compound (2 rotatable bonds), which may influence binding to biological targets.
Reactivity:
- Bromine at position 6 (common in all compounds) acts as an electron-withdrawing group, directing electrophilic substitution to other positions. Derivatives with acetyl halides (e.g., compound III in ) are more reactive due to the presence of labile bromine atoms.
Research Implications
- Synthetic Accessibility: The target compound’s simpler structure may offer advantages in large-scale synthesis compared to multi-substituted analogs, which require additional halogenation or protection/deprotection steps .
- Drug-Likeness: Lower molecular weight and lipophilicity make the target compound a promising candidate for further pharmacological studies, as it adheres more closely to Lipinski’s rule of five than bulkier analogs.
- Functionalization Potential: The absence of substituents at positions 2 and 5 provides opportunities for targeted modifications to optimize bioavailability or activity.
Biological Activity
Methyl 6-bromo-1-benzofuran-3-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of the bromine atom at the 6-position enhances its reactivity and biological potential. Its molecular formula is , with a molecular weight of approximately 243.07 g/mol.
Pro-Apoptotic Effects
Research indicates that this compound exhibits pro-apoptotic effects in various cancer cell lines. A study demonstrated that this compound could significantly increase the activity of caspases 3 and 7, which are critical mediators in the apoptotic pathway. Specifically, after 48 hours of exposure, there was a reported increase in caspase activity by approximately 2.31-fold , indicating strong pro-apoptotic properties .
Reactive Oxygen Species (ROS) Generation
The compound has also been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) in cells. This mechanism is crucial as elevated ROS levels can lead to mitochondrial dysfunction and subsequent apoptosis in cancer cells. For instance, studies have reported that exposure to related benzofuran derivatives resulted in increased ROS production, leading to cell death via mitochondrial pathways .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In particular, it has been evaluated for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis .
Cancer Research
In a recent study focusing on acute myeloid leukemia (AML), this compound was tested alongside other benzofuran derivatives. The results indicated that this compound could inhibit cell proliferation and induce apoptosis through ROS generation and caspase activation. The findings suggest that it could be developed as a therapeutic agent for AML treatment .
Antimicrobial Studies
Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against MRSA, with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL . This highlights its potential as an alternative treatment for antibiotic-resistant infections .
Data Summary
Q & A
Q. What are the primary synthetic routes for Methyl 6-bromo-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves halogenation of benzofuran precursors. For example, bromination of methyl 1-benzofuran-3-carboxylate at the C6 position using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid or DMF as solvent, 60–80°C). Optimization variables include:
- Catalyst : Lewis acids like FeCl₃ or AlCl₃ improve regioselectivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature : Higher temperatures (80–100°C) may reduce side products but risk decomposition.
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Direct Bromination | 65–72 | ≥95% | NBS, DMF, 70°C, 12h | |
| Halogen Exchange | 55–60 | 90% | CuBr₂, DCM, RT, 24h |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer : Combined spectroscopic and crystallographic techniques are critical:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C6 ).
- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL ) resolves bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids for steric effects.
- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.0).
Q. What analytical methods are recommended for purity assessment and stability studies?
Methodological Answer :
- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities. GC-MS monitors thermal stability.
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic sampling. Hydrolytic stability in buffers (pH 1–9) identifies labile ester groups .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer : The C6 bromine acts as a directing group. Example methodology:
- Catalytic System : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C.
- Substrate Scope : Reactivity with arylboronic acids depends on electronic effects (e.g., electron-withdrawing groups reduce coupling efficiency).
- Challenges : Competing protodebromination requires inert atmospheres .
Table 2 : Cross-Coupling Yields with Varied Boronic Acids
| Boronic Acid | Yield (%) | Notes |
|---|---|---|
| 4-Methoxyphenyl | 82 | Electron-donating groups |
| 4-Nitrophenyl | 45 | Electron-withdrawing groups |
Q. What pharmacological applications are explored for brominated benzofuran derivatives?
Methodological Answer :
- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases (e.g., EGFR).
- Antimicrobial Assays : MIC tests against S. aureus and E. coli (IC₅₀ values reported in µM ranges) .
- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) assess oxidative degradation .
Q. How are computational models used to predict physicochemical properties?
Methodological Answer :
Q. How can conflicting crystallographic and spectroscopic data be resolved?
Methodological Answer :
Q. What are the challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
